N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of a pyrazolo[3,4-d]pyrimidine core, along with various substituents, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Cyclization to Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable formamide or amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core, using reagents like halides, nitriles, or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, nitriles, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of pyrazolo[3,4-d]pyrimidines are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. The specific compound may exhibit activity against certain biological targets, making it a subject of pharmacological research.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its chemical properties allow for the creation of products with enhanced performance and stability.
Mechanism of Action
The mechanism of action of N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidin-4-ol derivatives: Studied for their anticancer properties.
Uniqueness
N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the N-butyl and 3-chlorophenyl groups may enhance its binding affinity to certain targets, while the N-methyl group can influence its pharmacokinetic properties.
Properties
Molecular Formula |
C16H18ClN5 |
---|---|
Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-butyl-1-(3-chlorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-3-4-8-21(2)15-14-10-20-22(16(14)19-11-18-15)13-7-5-6-12(17)9-13/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI Key |
CGDDUSBGBTXGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.